molecular formula C21H21ClN4O5S2 B2361634 Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-98-0

Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2361634
CAS RN: 361173-98-0
M. Wt: 508.99
InChI Key: SBBPELSGAWDXJH-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 361173-98-0. It is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a phenyl ring, a piperazine ring, and a carboxylate group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum shows signals corresponding to the aromatic protons, the CH of the thiazole ring, and the NH of the amide group . The 13C-NMR spectrum provides information about the carbon atoms in the molecule . The IR spectrum reveals the presence of various functional groups, such as the C=O stretch of the amide group and the C–S–C stretch .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR, 13C-NMR, and IR spectra provide information about the structure and functional groups present in the molecule . The mass spectrum gives the molecular weight of the compound .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. Similar compounds have shown promising anti-inflammatory and analgesic activities , suggesting potential applications in medicinal chemistry.

properties

IUPAC Name

ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBPELSGAWDXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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